molecular formula C23H20F2N4O2 B11203435 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,4-difluorobenzyl)piperidine-3-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,4-difluorobenzyl)piperidine-3-carboxamide

Cat. No.: B11203435
M. Wt: 422.4 g/mol
InChI Key: JFAFIZULRMNDPG-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a fused benzofuro[3,2-d]pyrimidine core. Its structure combines elements of benzofuran, pyrimidine, and piperidine.
  • The compound’s systematic name is 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,4-difluorobenzyl)piperidine-3-carboxamide .
  • It exhibits interesting pharmacological properties and has potential applications in various fields.
  • Preparation Methods

    • One synthetic route involves an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes, mediated by triethylamine. This method yields 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields .
    • Another variation uses triphenylphosphine as the nucleophile instead of triethylamine, resulting in 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif.
    • Both types of 1,4-dihydrobenzofuro[3,2-b]pyridines can be aromatized to afford benzofuro[3,2-b]pyridines.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include triethylamine, triphenylphosphine, and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
    • Major products include 1,4-dihydrobenzofuro[3,2-b]pyridines and the fully aromatized benzofuro[3,2-b]pyridines.
  • Scientific Research Applications

    • Chemistry : The compound’s unique structure makes it an interesting target for synthetic chemists exploring novel heterocyclic scaffolds.
    • Biology and Medicine : Researchers investigate its potential as a drug candidate due to its diverse pharmacophores.
    • Industry : It could serve as a starting point for designing new materials or catalysts.
  • Mechanism of Action

    • The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
  • Comparison with Similar Compounds

    • Similar compounds include other benzofuro[3,2-d]pyrimidines or related heterocycles.
    • Its uniqueness lies in the combination of benzofuran, pyrimidine, and piperidine moieties.

    Properties

    Molecular Formula

    C23H20F2N4O2

    Molecular Weight

    422.4 g/mol

    IUPAC Name

    1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(2,4-difluorophenyl)methyl]piperidine-3-carboxamide

    InChI

    InChI=1S/C23H20F2N4O2/c24-16-8-7-14(18(25)10-16)11-26-23(30)15-4-3-9-29(12-15)22-21-20(27-13-28-22)17-5-1-2-6-19(17)31-21/h1-2,5-8,10,13,15H,3-4,9,11-12H2,(H,26,30)

    InChI Key

    JFAFIZULRMNDPG-UHFFFAOYSA-N

    Canonical SMILES

    C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NCC5=C(C=C(C=C5)F)F

    Origin of Product

    United States

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